N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a furan-2-carboxamide moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the alkylation of benzimidazole with prop-2-en-1-yl halide, followed by the introduction of the furan-2-carboxamide group through amide bond formation. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or furan moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(prop-2-yn-1-yl)aniline
- N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-methyl-N-(prop-2-yn-1-yl)prop-2-en-1-amine
Uniqueness
N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is unique due to its combination of a benzimidazole core and a furan-2-carboxamide moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-methyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-3-10-20-14-8-5-4-7-13(14)18-16(20)12-19(2)17(21)15-9-6-11-22-15/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
YTAPSTWEOPKKON-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC=C)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.